molecular formula C22H15N3O3 B6021273 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine

2-(4-nitrophenoxy)-4,6-diphenylpyrimidine

Cat. No. B6021273
M. Wt: 369.4 g/mol
InChI Key: HLVASZPJHFBFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-4,6-diphenylpyrimidine, also known as BAY 43-9006, is a synthetic small molecule compound that has been extensively studied for its potential anti-cancer properties. It was first synthesized by Bayer AG in 1998 and has since been the subject of numerous scientific studies.

Scientific Research Applications

2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell growth and angiogenesis. As a result, this compound 43-9006 has been investigated as a potential treatment for various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Mechanism of Action

2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that promote cell growth and angiogenesis. This leads to decreased tumor growth and angiogenesis in preclinical models.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases, as mentioned above, which leads to decreased cell growth and angiogenesis. Additionally, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in preclinical models.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 has several advantages for lab experiments. It is a synthetic small molecule compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its effects on normal cells and tissues are not well understood, which can limit its potential clinical applications.

Future Directions

There are several future directions for research on 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006. One potential direction is to investigate its effects on other types of cancer, including breast and lung cancer. Another direction is to study its effects in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand its off-target effects and potential toxicity in normal cells and tissues. Finally, there is a need for clinical trials to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 involves several steps, starting from the reaction of 4-nitrophenol with 2,4,6-trichloropyrimidine to form 2-(4-nitrophenoxy)-4,6-dichloropyrimidine. This intermediate is then reacted with diphenylamine in the presence of a base to yield the final product, this compound 43-9006. The synthesis method has been optimized and improved over the years to increase yield and purity.

properties

IUPAC Name

2-(4-nitrophenoxy)-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c26-25(27)18-11-13-19(14-12-18)28-22-23-20(16-7-3-1-4-8-16)15-21(24-22)17-9-5-2-6-10-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVASZPJHFBFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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